molecular formula C8H9NO5 B163650 N-Hydroxysuccinimidyl acetoacetate CAS No. 139549-71-6

N-Hydroxysuccinimidyl acetoacetate

Cat. No.: B163650
CAS No.: 139549-71-6
M. Wt: 199.16 g/mol
InChI Key: VOIVNIGJPPFYCC-UHFFFAOYSA-N
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Description

N-Hydroxysuccinimidyl acetoacetate is a chemical compound used in scientific research. It serves as a versatile tool for bioconjugation, enabling the attachment of molecules to biomolecules . It is a hydroxylated, synthesized molecule and has been shown to have antibacterial activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that this compound is used in scientific research and serves as a versatile tool for bioconjugation .


Molecular Structure Analysis

The molecular formula of this compound is C8H9NO5 . The molecular weight is 199.16 g/mol . The InChIKey is VOIVNIGJPPFYCC-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .


Physical and Chemical Properties Analysis

The computed properties of this compound include a molecular weight of 199.16 g/mol, XLogP3-AA of -0.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 199.04807239 g/mol, Monoisotopic Mass of 199.04807239 g/mol, Topological Polar Surface Area of 80.8 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 293 .

Scientific Research Applications

Radiolabeling and Nuclear Imaging

N-Hydroxysuccinimidyl Acetoacetate (NHS-MAG3) has been utilized for radiolabeling biomolecules with technetium-99m (99mTc), significantly aiding in nuclear imaging and tumor radiation therapy studies. This application involves covalently conjugating a MAG3 chelator to primary amine-functionalized biomolecules, facilitating detailed imaging and therapeutic procedures (Wang, Liu, & Hnatowich, 2007).

Molecular Nuclear Medicine

NHS-MAG3 has shown high efficiency in labeling proteins, small peptides, and DNA oligonucleotides with 99 Tc m for molecular nuclear medicine applications. Its use demonstrates high labeling efficiencies, high specific activities, and significant stability both in vitro and in vivo, offering potential for various diagnostic and therapeutic radiopharmaceuticals (Z. Chun, 2001).

The N-hydroxysuccinimidyl ester of S-acetylthioacetic acid, a derivative of NHS Acetoacetate, has been synthesized for introducing sulfhydryl groups into proteins. This innovation is significant for creating enzyme immunoassay conjugates, enabling more effective and efficient diagnostic testing (Duncan, Weston, & Wrigglesworth, 1983).

Fluorescent Derivatizing Reagent for Amines

NHS Acetoacetate derivatives, like N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA), are used as fluorescent derivatizing reagents for aliphatic amines in liquid chromatography. This application enhances the detection sensitivity in the visible region, allowing more precise and accurate analysis in various scientific studies (Wang, Li, Liu, & Zhang, 2000).

Antibacterial Agent Synthesis

NHS Acetoacetate has been used in the synthesis of enamine derivatives of dehydroacetic acid, improving antibacterial activity. This chemical pathway demonstrates NHS Acetoacetate's potential in developing novel antibacterial agents with enhanced efficacy (Baldwin et al., 2017).

Mechanism of Action

Result of Action

The result of NHS-Acetate’s action is the formation of a stable amide bond with proteins, allowing for the labeling of proteins for visualization or purification purposes. This enables researchers to study proteins more effectively and can be used in various fields, including proteomics research .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Acetoacetate, a ketone body, has been found to have a novel function in promoting muscle cell proliferation. This functional role of acetoacetate in regulating muscle cell function is further evidenced by its capability to accelerate muscle regeneration in normal mice, and it ameliorates muscular dystrophy in mdx mice . This suggests potential future directions for the use of N-Hydroxysuccinimidyl acetoacetate in medical and scientific research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIVNIGJPPFYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408543
Record name N-Hydroxysuccinimidyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139549-71-6
Record name N-Hydroxysuccinimidyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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